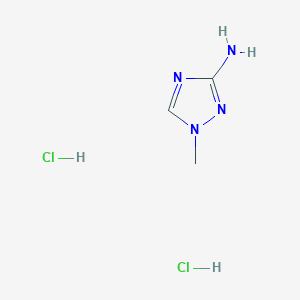

1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride

Description

1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride (CAS: 1185300-35-9) is a triazole derivative with a methyl group at the 1-position and an amine group at the 3-position of the triazole ring, stabilized as a dihydrochloride salt. This compound is notable for its high purity (≥95%) and sensitivity to environmental factors, requiring storage at 2–8°C under argon . Triazole derivatives, in general, are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical formulations or biochemical assays .

Properties

Molecular Formula |

C3H8Cl2N4 |

|---|---|

Molecular Weight |

171.03 g/mol |

IUPAC Name |

1-methyl-1,2,4-triazol-3-amine;dihydrochloride |

InChI |

InChI=1S/C3H6N4.2ClH/c1-7-2-5-3(4)6-7;;/h2H,1H3,(H2,4,6);2*1H |

InChI Key |

TUHSACJUFKEVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=N1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrochloric acid. The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

1-Methyl-1H-1,2,4-triazol-3-amine derivatives have shown potential as anticancer agents. Research indicates that certain triazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been investigated for their efficacy against various cancer types, including breast and lung cancers. Studies demonstrate that modifications to the triazole ring can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Chitinase Inhibition

Another significant application of 1-Methyl-1H-1,2,4-triazol-3-amine is its role as a chitinase inhibitor. Chitinases are enzymes involved in the degradation of chitin, a major component of fungal cell walls. By inhibiting these enzymes, the compound can be used to combat fungal infections and manage allergic responses related to asthma and other inflammatory diseases. Research has shown that triazole derivatives exhibit strong inhibitory activity against chitinases like acidic mammalian chitinase (AMCase), which is implicated in asthma pathogenesis .

Agricultural Applications

Fungicides

The compound has been explored for its fungicidal properties. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism makes 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride a candidate for developing new agricultural fungicides that can effectively control plant diseases caused by fungal pathogens .

Biochemical Applications

Enzyme Inhibition

In biochemical research, 1-Methyl-1H-1,2,4-triazol-3-amine has been utilized as a scaffold for designing enzyme inhibitors. Its structural properties allow for modifications that enhance binding affinity to target enzymes. For example, studies have developed triazole-based inhibitors targeting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics . This application is crucial in addressing the growing problem of antibiotic resistance.

Table 1: Summary of Medicinal Applications

| Application | Mechanism of Action | Target Diseases |

|---|---|---|

| Anticancer | Inhibits tumor growth | Breast Cancer, Lung Cancer |

| Chitinase Inhibition | Inhibits chitinase activity | Asthma, Fungal Infections |

| Enzyme Inhibition | Binds to active site of enzymes | Antibiotic Resistance |

Table 2: Agricultural Applications

| Application | Mechanism of Action | Target Pathogens |

|---|---|---|

| Fungicide | Inhibits ergosterol biosynthesis | Various Fungal Pathogens |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of 1-methyltriazole derivatives demonstrated significant anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, indicating its potential as a lead compound for further development .

Case Study 2: Chitinase Inhibition in Asthma

Research published in Journal of Medicinal Chemistry highlighted the effectiveness of triazole-based compounds in reducing AMCase activity in murine models of asthma. The results showed a marked decrease in airway hyperresponsiveness and inflammation markers following treatment with these inhibitors .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins, leading to therapeutic effects. For example, it can inhibit cytochrome P-450-dependent enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells.

Comparison with Similar Compounds

The following analysis compares 1-methyl-1H-1,2,4-triazol-3-amine dihydrochloride with structurally and functionally related triazole derivatives. Key distinctions arise from substituent positions, salt forms, and applications.

Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazole-3,5-diamine | 49607-51-4 | C₃H₇N₅ | 0.94 | Additional amine at 5-position |

| 1-Methyl-1H-1,2,4-triazol-3-amine | 1211507-65-1 | C₃H₆N₄ | 0.89 | Free base form; lacks HCl stabilization |

| 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride | 1185300-35-9 | C₃H₈ClN₄ | 0.86 | Monohydrochloride vs. dihydrochloride |

| 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride | 860176-01-8 | C₃H₇ClN₄ | N/A | 1,2,3-triazole core; substituent position |

Key Observations :

- The dihydrochloride form (target compound) exhibits superior solubility compared to the free base .

- Adding a second amine group (3,5-diamine analog) increases polarity but may reduce bioavailability .

- Switching from a 1,2,4-triazole to a 1,2,3-triazole core (e.g., QK-4054) alters electronic properties and biological target affinity .

Functional Comparisons

B. Energetic Materials :

- N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine (HM-I) serves as an explosive material. Nitro substitutions on the triazole ring improve detonation velocity (8,150 m/s) and oxygen balance (-49%), whereas amine groups (as in the target compound) prioritize stability over explosiveness .

C. Agrochemical Utility :

- 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (CAS: N/A) is used in agrochemicals, leveraging the triazole core’s resistance to metabolic degradation. The dihydrochloride form of the target compound may offer similar advantages but with modified pharmacokinetics .

Physicochemical Properties

| Property | This compound | Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₃H₉Cl₂N₄ | C₅H₁₂Cl₂N₄ |

| Molar Mass (g/mol) | 186.04 | 199.08 |

| Solubility | High (due to HCl salt) | Moderate |

| Stability | Air-sensitive; requires argon | Less sensitive |

Key Insight : The dihydrochloride salt’s stability challenges (e.g., sensitivity to moisture) differentiate it from analogs like methyl-substituted derivatives, which may exhibit better shelf life .

Biological Activity

1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The compound is synthesized through various methods that involve the reaction of hydrazine derivatives with carbonyl compounds. The most common synthesis method includes the cyclization of 1-methyl-1H-1,2,4-triazole with appropriate amines under acidic conditions to form the dihydrochloride salt .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 10 to 50 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Enterococcus faecalis | 15 |

| Bacillus cereus | 25 |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The study found that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives. The presence of halogen substituents in the structure was noted to enhance its antimicrobial properties significantly .

Case Study: Anticancer Mechanism

In another investigation focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This suggests that this compound may serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride in a laboratory setting?

Microwave-assisted synthesis is a validated approach for regioselective preparation of triazole derivatives. For example, microwave irradiation under controlled temperature (e.g., 150°C) and solvent conditions (e.g., ethanol or DMF) can yield the target compound with reduced reaction times (30–60 minutes) and improved regioselectivity . Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform mixtures) is critical to isolate the dihydrochloride salt. Reported yields for analogous triazole derivatives range from 47% to 82%, depending on substituents and reaction optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Key proton signals (e.g., methyl groups at δ ~3.3–3.8 ppm) and carbon resonances (e.g., triazole ring carbons at δ ~150–160 ppm) confirm regiochemistry and salt formation .

- Elemental analysis : Matches between calculated and observed C, H, N percentages (e.g., C: 67.65% vs. 67.62%) verify purity .

- Mass spectrometry : High-resolution ESI-MS or HRMS can confirm molecular ion peaks (e.g., m/z [M+H]+) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

The compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., argon) at –20°C. Exposure to moisture or elevated temperatures (>25°C) may lead to decomposition, evidenced by discoloration or altered NMR profiles. Stability studies for related triazole salts indicate a shelf life of 6–12 months under optimal conditions .

Advanced Research Questions

Q. How does the introduction of a methyl group at the 1-position influence the reactivity of the triazole ring in this compound compared to non-methylated analogs?

The methyl group enhances electron density at the triazole ring, increasing nucleophilicity at the 3-amine position. This modification improves stability against oxidation and facilitates derivatization (e.g., acylation or alkylation) for drug discovery. For example, methylated triazoles exhibit higher metabolic stability in pharmacokinetic studies compared to unmethylated analogs .

Q. What strategies are employed to resolve contradictions in reported biological activity data for 1-Methyl-1H-1,2,4-triazol-3-amine derivatives across different studies?

Discrepancies in biological activity often arise from variations in:

- Purity : Impurities (>2%) can skew assay results. Use HPLC (≥98% purity) and LCMS to verify compound integrity .

- Solubility : DMSO or saline-based vehicles may differentially affect bioavailability. Standardize solvent systems across assays .

- Assay conditions : Optimize pH, temperature, and cell lines to align with published protocols .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

Key optimizations include:

- Microwave parameters : Adjust power (100–300 W) and ramp time to suppress side reactions like N-alkylation .

- Catalyst selection : Use palladium or copper catalysts for cross-coupling steps to enhance selectivity .

- Acid scavengers : Add molecular sieves or tertiary amines to sequester HCl during salt formation, reducing hydrolysis byproducts .

Q. What analytical techniques are critical for assessing the purity of this compound in pharmacological studies?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times should match reference standards .

- Ion chromatography : Quantifies chloride content to confirm dihydrochloride stoichiometry .

- Thermogravimetric analysis (TGA) : Detects residual solvents or hydrated water molecules that may affect bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.